molecular formula C12H16ClN B13215352 4-(4-Chlorophenyl)-3,3-dimethylpyrrolidine

4-(4-Chlorophenyl)-3,3-dimethylpyrrolidine

Cat. No.: B13215352
M. Wt: 209.71 g/mol
InChI Key: BTTOXYCZZUDASB-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3,3-dimethylpyrrolidine is an organic compound that belongs to the class of pyrrolidines This compound features a pyrrolidine ring substituted with a 4-chlorophenyl group and two methyl groups at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-3,3-dimethylpyrrolidine typically involves the reaction of 4-chlorobenzaldehyde with 3,3-dimethylpyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and scalability. Additionally, the use of automated systems can enhance the reproducibility and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-3,3-dimethylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chlorophenyl)-3,3-dimethylpyrrolidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-3,3-dimethylpyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl isothiocyanate
  • 4-Chlorophenol
  • Bis(4-chlorophenyl) sulfone

Uniqueness

4-(4-Chlorophenyl)-3,3-dimethylpyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

4-(4-chlorophenyl)-3,3-dimethylpyrrolidine

InChI

InChI=1S/C12H16ClN/c1-12(2)8-14-7-11(12)9-3-5-10(13)6-4-9/h3-6,11,14H,7-8H2,1-2H3

InChI Key

BTTOXYCZZUDASB-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC1C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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